2-Chloro-1-methyl-3-vinylbenzene

Vue d'ensemble

Description

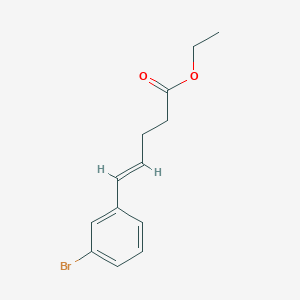

2-Chloro-1-methyl-3-vinylbenzene, also known as CMV, is an organic compound with the chemical formula C10H9Cl. It is a derivative of benzene, which is a colorless liquid with a sweet smell .

Synthesis Analysis

The synthesis of this compound can be achieved through electrophilic aromatic substitution . This process involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- A proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom, a methyl group, and a vinyl group attached to it . The molecular weight of this compound is 152.62 g/mol.Chemical Reactions Analysis

The chemical reactions of this compound likely involve electrophilic aromatic substitution . This process is common in benzene derivatives and involves the replacement of a hydrogen atom in the aromatic ring with an electrophile .Applications De Recherche Scientifique

Electrosynthesis of 1-Nitro-2-vinylbenzene and 1H-Indole Research by Du and Peters (2010) explored the electrochemical reductions of certain nitrobenzenes at carbon cathodes, which is closely related to the synthesis of 1-nitro-2-vinylbenzene, a compound structurally similar to 2-Chloro-1-methyl-3-vinylbenzene (Peng Du & D. Peters, 2010).

Synthesis of Tertiary Phosphine Sulfides Kuimov et al. (2014) reported on the synthesis of tertiary phosphine sulfides from aromatic alkenes, including vinylbenzene and its derivatives. This synthesis is relevant to understanding the chemical behavior and potential applications of this compound (V. Kuimov et al., 2014).

Synthesis of Propionic Acid Derivatives Amano et al. (1986) described the synthesis of 2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid, a process that involves compounds structurally similar to this compound. This synthesis provides insight into potential synthetic pathways and applications for similar compounds (T. Amano et al., 1986).

Alkoxyselenation of Vinylbenzenes Potapov et al. (2017) conducted a study on alkoxyselenation of vinylbenzenes with selenium dihalides, which provides an example of how vinylbenzene derivatives, similar in structure to this compound, can undergo chemical transformations (V. Potapov et al., 2017).

Synthesis and Polymerization of gem-Methyl-(vinylbenzyl)tetrachlorocyclotriphosphazene Research by Bosscher and Grampel (1995) on the synthesis and polymerization of a styrene-substituted chlorocyclotriphosphazene, derived from vinylbenzylmagnesium chloride, is relevant for understanding the polymerization potential of vinylbenzene derivatives like this compound (G. Bosscher & J. C. Grampel, 1995).

Synthesis of Regioregular Poly(3-hexylthiophene) and Its Block Copolymers Gao et al. (2014) discussed the use of π-allylnickel complexes for promoting the polymerization of vinyl monomers, including vinylbenzene derivatives. This research highlights the potential of this compound in polymer chemistry (Longhui Gao et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1-methyl-3-vinylbenzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the Electrophilic Aromatic Substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and potentially alter the function of the target molecule .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substituents on the benzene ring can affect the compound’s reactivity . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also influence the compound’s action .

Propriétés

IUPAC Name |

2-chloro-1-ethenyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEHLQDBPRRQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)